molecular formula C8H6BrClO3 B15440562 3-Bromo-2-chloro-4-hydroxy-5-methoxybenzaldehyde CAS No. 75024-38-3

3-Bromo-2-chloro-4-hydroxy-5-methoxybenzaldehyde

Cat. No.: B15440562
CAS No.: 75024-38-3
M. Wt: 265.49 g/mol
InChI Key: BEQXOPUHQDAPBT-UHFFFAOYSA-N
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Description

3-Bromo-2-chloro-4-hydroxy-5-methoxybenzaldehyde is a multifunctional substituted benzaldehyde offered for research and development purposes. This compound belongs to a class of aromatic aldehydes frequently used as key intermediates in organic synthesis and medicinal chemistry . Benzaldehyde derivatives with halogen and methoxy substituents are valuable building blocks for synthesizing more complex molecules, including chalcones, which are investigated for a range of biological activities such as antioxidant and anti-proliferative effects . The specific pattern of bromo, chloro, hydroxy, and methoxy functional groups on the benzene ring makes this derivative a promising precursor for the development of novel compounds with potential nonlinear optical (NLO) properties or as a core structure in pharmaceutical research . Researchers can utilize this chemical in various reactions, including Claisen-Schmidt condensations, to explore its full potential[citation:7). This product is intended for use in a laboratory setting by qualified professionals. For Research Use Only. Not intended for diagnostic, therapeutic, or any other human or veterinary use. Please refer to the Safety Data Sheet (SDS) before use.

Properties

CAS No.

75024-38-3

Molecular Formula

C8H6BrClO3

Molecular Weight

265.49 g/mol

IUPAC Name

3-bromo-2-chloro-4-hydroxy-5-methoxybenzaldehyde

InChI

InChI=1S/C8H6BrClO3/c1-13-5-2-4(3-11)7(10)6(9)8(5)12/h2-3,12H,1H3

InChI Key

BEQXOPUHQDAPBT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C(=C1)C=O)Cl)Br)O

Origin of Product

United States

Biological Activity

3-Bromo-2-chloro-4-hydroxy-5-methoxybenzaldehyde is an aromatic compound characterized by its unique arrangement of functional groups, which include a bromine atom at the 3-position, a chlorine atom at the 2-position, a hydroxy group at the 4-position, and a methoxy group at the 5-position. This structural configuration suggests potential biological activities that merit investigation.

  • Molecular Formula : C₈H₆BrClO₃
  • CAS Number : 75024-38-3

Biological Activity Overview

Research indicates that derivatives of benzaldehyde, including this compound, may exhibit significant biological activities. Notably, studies have highlighted its potential antioxidant properties , although the specific mechanisms remain to be fully elucidated. The compound has been evaluated for its effects on cellular processes and may influence pathways involving redox reactions and quinone formation.

The biological activity of this compound can be attributed to its participation in biochemical pathways involving enzyme catalysis and redox reactions. It has been noted to engage in oxidation reactions catalyzed by laccase enzymes, suggesting its role in biochemical transformations.

Antioxidant Potential

The antioxidant capacity of this compound has been assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. It demonstrated an IC50 value of approximately 244.11 µg/mL, indicating moderate antioxidant activity compared to BHT (2,6-di-tert-butyl-4-methylphenol), which is often used as a positive control in such assays.

Case Studies and Research Findings

Several studies have documented the biological activity of compounds related to this compound:

  • Antioxidant Activity :
    • A study demonstrated that while this compound exhibited antioxidant properties, it was less effective than other known antioxidants.
  • Enzyme Interaction :
    • Research indicated that the compound can influence enzyme activity through its redox-active properties, particularly in reactions involving laccase enzymes.
  • Cellular Effects :
    • Investigations into cellular impacts suggest that it may modulate cellular stress responses via antioxidant mechanisms.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful:

Compound NameStructural FeaturesNotable Activity
2-Bromo-4-hydroxy-5-methoxybenzaldehydeLacks chlorine at the 2-positionModerate antioxidant activity
3-Chloro-4-hydroxy-5-methoxybenzaldehydeContains chlorine but lacks bromineExhibits oxidative stress mitigation
2-Bromo-3-chloro-5-hydroxybenzaldehydeSimilar halogen positions but differs in hydroxyl placementReduced enzyme inhibition compared to analogs

This table illustrates how variations in halogen positioning and functional groups can significantly influence biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

Key structural analogs and their differences are summarized below:

Compound Name Substituents (Positions) Similarity Score Key Differences vs. Target Compound
5-Bromo-2-hydroxy-3-methoxybenzaldehyde Br (5), OH (2), OMe (3) 0.96 Br at 5 vs. 3; OH at 2 vs. 4; OMe at 3 vs. 5
2-Bromo-5-hydroxy-4-methoxybenzaldehyde Br (2), OH (5), OMe (4) 0.86 Halogen/hydroxy positions inverted
3-Bromo-4-chloro-5-(trifluoromethyl)benzaldehyde Br (3), Cl (4), CF₃ (5) N/A CF₃ replaces OMe/OH; Cl at 4 vs. 2
Electronic and Steric Implications :
  • Bromo Position : In the target compound, Br at position 3 creates a meta-directing effect, whereas Br at position 5 (as in 5-Bromo-2-hydroxy-3-methoxybenzaldehyde) alters resonance stabilization and electrophilic substitution patterns .
  • Hydroxy Group : The OH group at position 4 in the target compound increases acidity (pKa ~8–10) compared to OH at position 2 in analogs, which may form stronger intramolecular hydrogen bonds with adjacent substituents .
  • Methoxy vs. Trifluoromethyl : The OMe group at position 5 in the target compound is electron-donating, enhancing ring activation, while CF₃ in 3-Bromo-4-chloro-5-(trifluoromethyl)benzaldehyde is strongly electron-withdrawing, reducing reactivity toward electrophiles .

Physicochemical Properties

While explicit solubility or melting point data are unavailable in the provided evidence, inferences can be made:

  • Polarity: The target compound’s OH and OMe groups likely increase water solubility compared to non-polar analogs like 3-Bromo-4-chloro-5-(trifluoromethyl)benzaldehyde .
  • Crystallinity : The target compound’s ability to form hydrogen bonds (e.g., OH⋯O) may promote crystalline packing, as seen in ’s single-crystal X-ray study .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-bromo-2-chloro-4-hydroxy-5-methoxybenzaldehyde in academic laboratories?

  • Methodology : A two-step approach is commonly employed:

Bromination : React 2-chloro-4-hydroxy-5-methoxybenzaldehyde with N-bromosuccinimide (NBS) in anhydrous dichloromethane at 0–5°C under inert atmosphere (Ar/N₂) to ensure regioselective bromination at the 3-position .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is used to isolate the product, with yields typically 65–75%. Reaction progress is monitored via TLC and confirmed by NMR (¹H, ¹³C) .

  • Critical Parameters : Temperature control during bromination minimizes side reactions (e.g., di-bromination).

Q. How can the structure of this compound be confirmed spectroscopically?

  • Analytical Workflow :

  • ¹H NMR : Key signals include:
  • Aldehyde proton: δ ~10.2 ppm (singlet).
  • Hydroxyl proton: δ ~9.8 ppm (broad, exchangeable with D₂O).
  • Methoxy group: δ ~3.9 ppm (singlet) .
  • FT-IR : Peaks at ~1680 cm⁻¹ (C=O stretch), ~3300 cm⁻¹ (O-H stretch) .
  • Mass Spectrometry : Exact mass calculated for C₈H₆BrClO₃: 279.90 g/mol; observed [M+H]⁺ at m/z 280.90 .

Advanced Research Questions

Q. How do competing substituents (Br, Cl, OH, OCH₃) influence the reactivity of this compound in cross-coupling reactions?

  • Reactivity Profile :

  • Electrophilic Sites : The aldehyde group and electron-deficient aromatic ring (due to Cl and Br) favor nucleophilic aromatic substitution (SNAr) at the 5-methoxy position.
  • Steric Effects : The 3-bromo and 2-chloro substituents hinder access to the 4-hydroxy group, requiring catalytic systems like Pd(PPh₃)₄/CuI for Suzuki-Miyaura couplings .
    • Data Contradictions : Some studies report low yields (<40%) in Heck reactions due to deactivation by the hydroxyl group, while others achieve >60% yields using bulky ligands (e.g., XPhos) to prevent catalyst poisoning .

Q. What strategies resolve contradictions in reported biological activity data for derivatives of this compound?

  • Case Study : Discrepancies in antimicrobial activity (e.g., MIC values ranging from 8–64 µg/mL against S. aureus) may arise from:

Solubility Variability : Use DMSO as a co-solvent (≤1% v/v) to ensure consistent dissolution .

Assay Conditions : Standardize incubation time (24 hrs) and inoculum size (1×10⁵ CFU/mL) across studies .

  • Validation : Cross-test derivatives in multiple cell lines (e.g., HEK-293 vs. HepG2) to confirm target specificity .

Q. How can computational chemistry predict the regioselectivity of further functionalization?

  • Approach :

DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to calculate Fukui indices (ƒ⁺) for electrophilic attack.

Results : The 4-hydroxy group shows highest ƒ⁺ (0.12), followed by the 5-methoxy position (0.08), aligning with experimental nitration patterns .

  • Software Tools : Gaussian 16 or ORCA for calculations; visualization via GaussView .

Methodological Notes

  • Synthetic Optimization : For scale-up (>10 mmol), replace batch reactors with flow chemistry systems to enhance yield (85–90%) and reduce reaction time .
  • Contradiction Mitigation : Use high-throughput screening (HTS) to evaluate 100+ derivatives under identical conditions, minimizing inter-lab variability .

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